2,5-dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2FN2O3S/c23-15-4-10-20(24)19(12-15)22(28)26-17-7-3-14-2-1-11-27(21(14)13-17)31(29,30)18-8-5-16(25)6-9-18/h3-10,12-13H,1-2,11H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYBUJZAEJFDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of dichlorophenyl and fluorophenyl groups along with a tetrahydroquinoline moiety. Its molecular formula is with a molecular weight of approximately 403.3 g/mol .
Research indicates that compounds similar to this compound exhibit various biological activities:
- Cholinesterase Inhibition : A study demonstrated that related compounds showed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative disorders . The inhibition was measured using Ellman's spectrophotometric method, revealing IC50 values comparable to established inhibitors like tacrine.
- Antitumor Activity : The introduction of electron-withdrawing groups such as fluorine on the sulfonamide moiety has been associated with enhanced antitumor activity. Compounds with similar structures have shown improved efficacy against various cancer cell lines .
Table 1: Summary of Biological Activities
Case Study 1: Cholinesterase Inhibition
In a study examining derivatives of tetrahydroacridine, compounds similar to the target molecule exhibited potent inhibition against both AChE and BChE. The most active derivative showed an IC50 value close to that of tacrine, suggesting potential for treating Alzheimer's disease .
Case Study 2: Antitumor Efficacy
A series of related compounds were tested for their ability to inhibit the proliferation of various cancer cell lines including HepG2 and DLD. The results indicated that modifications on the benzamide scaffold significantly enhanced cytotoxicity. The most promising compound demonstrated an IC50 value in the low micromolar range .
Chemical Reactions Analysis
Amide Bond Reactivity
The benzamide group undergoes characteristic reactions of amides:
The electron-withdrawing sulfonyl group adjacent to the amide nitrogen increases its electrophilicity, accelerating hydrolysis under basic conditions.
Sulfonamide Group Reactivity
The -SO₂- moiety participates in:
Nucleophilic Substitution
-
At sulfur : Reacts with Grignard reagents (e.g., RMgX) to form sulfones or sulfonamides under anhydrous conditions.
-
At nitrogen : Deprotonation with strong bases (e.g., LDA) enables alkylation or acylation.
Hydrogen Bonding
The sulfonamide NH acts as a hydrogen bond donor, influencing crystal packing and biological target interactions (e.g., enzyme inhibition) .
Dichlorophenyl Reactivity
The 2,5-dichlorobenzamide subunit undergoes nucleophilic aromatic substitution (SNAr) at the para position to electron-withdrawing groups:
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Methoxide | K₂CO₃, DMSO, 80°C | 2,5-Dichloro-4-methoxybenzamide derivative | ~60 |
| Amines | DIPEA, DMF, 120°C | 4-Amino-substituted analogs | 45–75 |
| Thiols | Et₃N, MeCN, RT | 4-Sulfanyl derivatives | 50–65 |
The ortho chlorine sterically hinders substitution at the 2-position, favoring reactivity at C-4.
Tetrahydroquinoline Core Reactivity
The tetrahydroquinoline system exhibits:
-
Oxidation : With KMnO₄/H₂SO₄, the saturated ring aromatizes to quinoline, altering electronic properties.
-
Electrophilic Aromatic Substitution :
Cross-Coupling Reactions
The dichlorophenyl group participates in Suzuki-Miyaura couplings under Pd catalysis:
| Boronic Acid | Catalyst | Ligand | Product (Substitution Site) | Yield (%) |
|---|---|---|---|---|
| Phenyl | Pd(PPh₃)₄ | SPhos | 4-Phenyl derivative | 82 |
| Pyridyl | Pd(OAc)₂ | XPhos | Heteroaryl-modified analog | 75 |
Reactions occur selectively at the C-4 position due to electronic activation by chlorine .
Catalytic Functionalization
Palladium-mediated Catellani-type reactions enable sequential functionalization:
-
Norbornene insertion at the tetrahydroquinoline NH.
Example pathway:
textPdII → Norbornene insertion → Oxidative alkylation → Reductive elimination → Final product
This method achieves dual C–H activation with yields up to 70% .
Stability Under Physiological Conditions
Studies on analogous sulfonamides show:
-
pH-Dependent Hydrolysis : Stable at pH 7.4 (t₁/₂ > 24 h) but degrades rapidly in acidic media (pH 2.0, t₁/₂ = 3 h) .
-
Metabolic Oxidation : CYP450 enzymes oxidize the tetrahydroquinoline ring, forming hydroxylated metabolites.
This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling targeted modifications for drug discovery. Further studies should explore its enantioselective synthesis and in vivo metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Differences :
- The tetrahydroquinoline scaffold in the target molecule introduces conformational rigidity compared to the more flexible triazole derivatives.
Pharmacological and Pesticidal Analogues
and highlight pesticidal benzamides and sulfonamides (e.g., diflufenican , sulfentrazone ), which share functional groups with the target compound:
Comparison Notes:
- Sulfonyl vs. Sulfonamide : The sulfonyl group in the target compound lacks the NH moiety found in sulfentrazone , reducing hydrogen-bonding capacity but increasing stability .
Preparation Methods
Synthetic Strategy and Key Intermediates
The target compound is constructed through three primary intermediates:
- Tetrahydroquinoline core
- 4-Fluorophenylsulfonyl-modified tetrahydroquinoline
- 2,5-Dichlorobenzamide moiety
Each intermediate requires distinct synthetic approaches, as detailed below.
Synthesis of the Tetrahydroquinoline Core
Introduction of the 4-Fluorophenylsulfonyl Group
Sulfonylation Reaction
The tetrahydroquinoline amine undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride :
Table 1: Optimization of Sulfonylation Conditions
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triethylamine | THF | 0°C → RT | 85 |
| NaHCO₃ | DCM | RT | 72 |
| DMAP | Acetonitrile | 40°C | 68 |
Key Insight : Triethylamine in THF provides optimal yield due to enhanced nucleophilicity of the amine.
Synthesis of 2,5-Dichlorobenzoyl Chloride
Chlorination of Benzoic Acid
2,5-Dichlorobenzoic acid is synthesized via Friedel-Crafts acylation :
Amide Coupling Reaction
Schotten-Baumann Reaction
The final step involves coupling 2,5-dichlorobenzoyl chloride with the sulfonylated tetrahydroquinoline amine:
Carbodiimide-Mediated Coupling
For higher yields, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is employed:
Table 2: Comparison of Coupling Methods
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | NaOH, THF | THF | 75 |
| EDC/HOBt | EDC, HOBt | DMF | 90 |
| DCC | DCC, DMAP | DCM | 82 |
Key Insight : Carbodiimide-mediated coupling offers superior yields but requires anhydrous conditions.
Industrial-Scale Considerations
Catalytic Optimization
Challenges and Mitigation Strategies
Q & A
Q. What are the recommended synthetic routes for preparing 2,5-dichloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalization of the tetrahydroquinoline core. Key steps include:
Sulfonylation : React 1,2,3,4-tetrahydroquinolin-7-amine with 4-fluorobenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine, 0–5°C) to install the sulfonyl group .
Benzamide Coupling : Use 2,5-dichlorobenzoyl chloride and activate with HATU or EDCI/HOBt in DMF to couple with the sulfonylated intermediate. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Purity Optimization : Employ recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to achieve >95% purity. Monitor by LC-MS and ¹H/¹³C NMR for structural confirmation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons for dichloro and fluorophenyl groups, sulfonyl S=O at ~135 ppm in ¹³C) .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .
- HPLC : Use a C18 column (UV detection at 254 nm) to validate purity and retention time consistency .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer: Prioritize target-agnostic assays to identify potential therapeutic pathways:
- Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (48–72 hr exposure, IC₅₀ calculation) .
- Solubility Assessment : Use shake-flask method (PBS, pH 7.4) to determine aqueous solubility, critical for downstream in vivo studies .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?
Methodological Answer: Address variability through:
- Assay Standardization : Include positive controls (e.g., staurosporine for kinase assays) and normalize data to cell viability (e.g., ATP quantification) .
- Batch Consistency : Verify compound stability (e.g., LC-MS after 24 hr in assay media) and exclude degraded samples .
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates. Use ≥3 independent experiments .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
Methodological Answer: Combine biochemical and omics approaches:
- Target Identification : Use affinity chromatography (immobilized compound on NHS-activated sepharose) to pull down binding proteins, followed by tryptic digest and LC-MS/MS .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, inflammation) .
- Molecular Dynamics Simulations : Dock the compound into predicted targets (e.g., COX-2, PARP) using AutoDock Vina and validate binding via SPR .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
Methodological Answer: Focus on modular modifications guided by computational and experimental
- Core Modifications : Synthesize analogs with varied substituents on the benzamide (e.g., 3-nitro vs. 3-cyano) and tetrahydroquinoline (e.g., 6- vs. 7-position sulfonyl) .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond donors/acceptors and hydrophobic regions .
- In Vivo Correlation : Test top candidates in rodent models (e.g., xenograft tumors) to link SAR data to efficacy .
Data Contradiction and Methodological Challenges
Q. How should researchers address discrepancies in reported solubility and bioavailability?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (e.g., PLGA encapsulation) .
- Bioavailability Studies : Compare oral vs. intravenous administration in rodents, measuring plasma concentration via LC-MS/MS at timed intervals .
Q. What computational tools are recommended for predicting metabolic stability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
